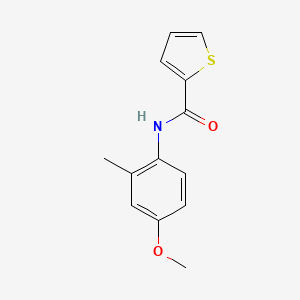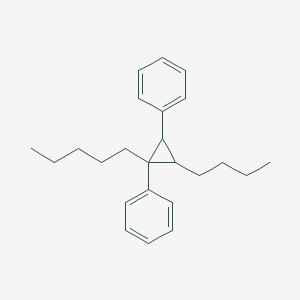
(2-Butyl-1-pentyl-3-phenylcyclopropyl)benzene
Overview
Description
(2-Butyl-1-pentyl-3-phenylcyclopropyl)benzene: is an organic compound characterized by a cyclopropyl ring substituted with butyl, pentyl, and phenyl groups, and a benzene ring. This compound is part of the broader class of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Butyl-1-pentyl-3-phenylcyclopropyl)benzene typically involves multiple steps, starting with the formation of the cyclopropyl ring. One common method is the Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane to form a cyclopropane ring.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale Friedel-Crafts reactions, utilizing catalysts such as aluminum chloride (AlCl3) to facilitate the alkylation and acylation processes. The reaction conditions would be optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting the compound into its corresponding alkanes.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be substituted with various groups using reagents like bromine (Br2) or nitric acid (HNO3)
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: Br2, HNO3, AlCl3, FeCl3, under controlled temperatures.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Biology and Medicine: Research into the biological activity of (2-Butyl-1-pentyl-3-phenylcyclopropyl)benzene is ongoing, with studies focusing on its potential as a therapeutic agent due to its unique structural properties.
Industry: In the industrial sector, this compound is explored for its use in the production of specialty chemicals and advanced materials, including polymers and resins .
Mechanism of Action
The mechanism of action of (2-Butyl-1-pentyl-3-phenylcyclopropyl)benzene involves its interaction with molecular targets through its aromatic and cyclopropyl moieties. The benzene ring can participate in π-π stacking interactions, while the cyclopropyl ring can engage in strain-induced reactivity, making it a versatile compound in various chemical reactions .
Comparison with Similar Compounds
- (2-Butyl-1-pentylcyclopropyl)benzene
- (2-Butyl-3-phenylcyclopropyl)benzene
- (1-Pentyl-3-phenylcyclopropyl)benzene
Uniqueness: The presence of both butyl and pentyl groups, along with a phenyl group on the cyclopropyl ring, makes (2-Butyl-1-pentyl-3-phenylcyclopropyl)benzene unique. This combination of substituents provides a distinct set of chemical properties, including enhanced stability and reactivity, compared to its analogs .
Properties
IUPAC Name |
(2-butyl-1-pentyl-3-phenylcyclopropyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32/c1-3-5-13-19-24(21-16-11-8-12-17-21)22(18-6-4-2)23(24)20-14-9-7-10-15-20/h7-12,14-17,22-23H,3-6,13,18-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDYYUOMMWXYBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1(C(C1C2=CC=CC=C2)CCCC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-chloro-2-(trifluoromethyl)phenyl]-5-methylthiophene-3-carboxamide](/img/structure/B3490403.png)
![{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(4-METHOXY-3-NITROPHENYL)METHANONE](/img/structure/B3490412.png)
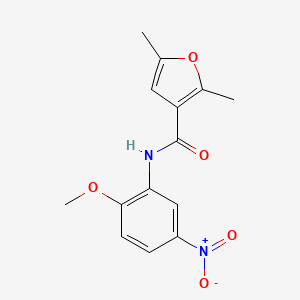


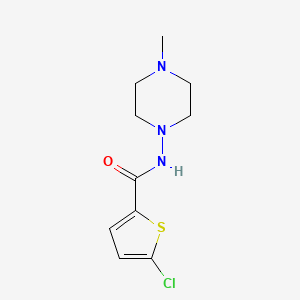


![METHYL 3-{[2-(2-CHLORO-5-METHYLPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE](/img/structure/B3490472.png)
![(4-METHOXY-3-NITROPHENYL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE](/img/structure/B3490477.png)
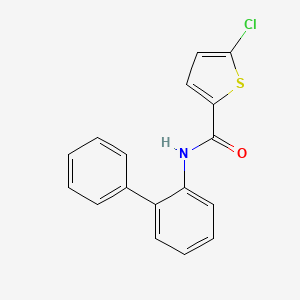
![(2-BROMOPHENYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE](/img/structure/B3490491.png)
